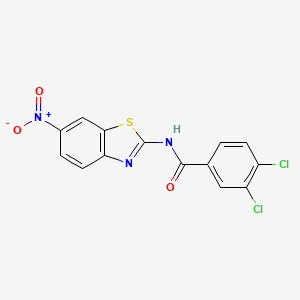

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .Molecular Structure Analysis

The molecular structure of “3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” can be analyzed using its IUPAC Standard InChI: InChI=1S/C6H5Cl2N/c7-5-2-1-4 (9)3-6 (5)8/h1-3H,9H2 . The molecular weight of the compound is 162.017 .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles are diverse. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” can be inferred from its related compounds. For instance, benzothiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

- Benzothiazole derivatives have demonstrated significant antibacterial potential. They inhibit various bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, and tyrosine kinase .

- Notably, some derivatives (such as 8a, 8b, 8c, and 8d) exhibit potent antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli, comparable to standard drugs like streptomycin and ampicillin .

- Researchers have synthesized derivatives of benzothiazole and evaluated them for anti-inflammatory and analgesic effects. These compounds may hold promise in managing pain and inflammation .

- While exploring the pharmacological properties of benzothiazole derivatives, scientists have investigated their ulcerogenic potential. Understanding their effects on ulcer formation is crucial for drug safety assessment .

- Benzothiazole derivatives have been studied for their ability to inhibit lipid peroxidation. Lipid peroxidation contributes to oxidative stress and cellular damage, so compounds that mitigate this process are of interest .

- Researchers continue to explore novel antibacterial molecules based on the benzothiazole moiety. Patents related to the antimicrobial activity of these derivatives have also been summarized .

- Investigating the SAR of benzothiazole derivatives provides insights into their chemical structure and how specific modifications impact their biological activity. Researchers aim to optimize antibacterial efficacy through structural variations .

Antibacterial Activity

Anti-Inflammatory and Analgesic Properties

Ulcerogenic Activity

Lipid Peroxidation Inhibition

Drug Development and Patents

Synthesis and Structure-Activity Relationship (SAR)

Wirkmechanismus

Target of Action

The primary targets of Oprea1_280072 are various enzymes involved in bacterial metabolic pathways. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

Oprea1_280072 interacts with its targets by inhibiting their function, thereby disrupting the normal metabolic processes of the bacteria . This inhibition can lead to the cessation of bacterial growth or even bacterial death, making Oprea1_280072 an effective antibacterial agent.

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-targeted nature. It interferes with the synthesis of bacterial cell walls, protein synthesis, and various other metabolic processes by inhibiting the function of key enzymes . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation.

Result of Action

The result of Oprea1_280072’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes in bacterial metabolic pathways, it disrupts normal bacterial function, leading to the cessation of growth or even bacterial death .

Eigenschaften

IUPAC Name |

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3S/c15-9-3-1-7(5-10(9)16)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCTUXXFLBZLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6012964.png)

![1-(2-phenoxyethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6012980.png)

![3-(1-adamantyl)-1-(2-hydroxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6012988.png)

![2,4-dihydroxy-3-methylbenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6012991.png)

![N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6012995.png)

![(3-fluoro-4-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6013009.png)

![6-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6013037.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6013049.png)

![{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate](/img/structure/B6013062.png)